2-Thiophenecarboxamide
Overview
Description
2-Thiophenecarboxamide is an organic compound with the molecular formula C5H5NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfurThe structure of this compound includes a carboxamide group attached to the thiophene ring, which influences its chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary targets of 2-Thiophenecarboxamide are Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are both essential for RNA, DNA, and Lipids biosynthesis pathways . These enzymes present a fascinating opportunity for anti-mycobacterial drug discovery .
Mode of Action
This compound interacts with its targets, PanK and PyrG, by inhibiting their activities . This inhibition is achieved through the action of an active metabolite of this compound, which is activated by EthA monooxygenase .
Biochemical Pathways
The inhibition of PanK and PyrG by this compound affects the biosynthesis pathways of RNA, DNA, and lipids . This results in the inhibition of Mycobacterium tuberculosis (Mtb) growth and survival, thereby presenting a novel multitarget therapy approach .
Pharmacokinetics
The activation of this compound by etha monooxygenase suggests that it may be metabolized in the body .
Result of Action
The result of this compound’s action is the inhibition of Mtb growth and survival . By inhibiting the activities of PanK and PyrG, this compound disrupts the biosynthesis pathways of RNA, DNA, and lipids, which are essential for the growth and survival of Mtb .
Action Environment
Factors such as the presence of etha monooxygenase, which activates this compound, may play a role in its action .
Biochemical Analysis
Biochemical Properties
2-Thiophenecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of IKK-2, which is involved in the pathogenesis of inflammation and autoimmune diseases . Additionally, this compound acts as an antagonist of the melanin-concentrating hormone receptor-1 (MCH-R1), influencing food intake and obesity . These interactions highlight its potential in modulating immune function and metabolic processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an IKK-2 inhibitor affects the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation . Furthermore, this compound’s antagonistic action on MCH-R1 impacts cellular metabolism and energy homeostasis, thereby influencing obesity-related pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of IKK-2 leads to the suppression of NF-κB activation, thereby reducing the expression of pro-inflammatory genes . Additionally, its antagonistic action on MCH-R1 involves binding to the receptor, preventing the hormone from exerting its effects on food intake and energy balance . These molecular interactions underscore the compound’s potential therapeutic applications in inflammation and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, ensuring its sustained activity in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated consistent inhibition of inflammatory pathways and modulation of metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IKK-2 and modulates metabolic pathways without causing significant adverse effects . At higher doses, potential toxic effects have been observed, including disruptions in cellular homeostasis and adverse metabolic outcomes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of IKK-2 affects the NF-κB signaling pathway, which in turn influences various metabolic processes . Additionally, its antagonistic action on MCH-R1 impacts metabolic pathways related to energy homeostasis and obesity . These interactions underscore the compound’s potential in modulating metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation in target tissues . Studies have shown that this compound is efficiently transported to sites of inflammation and metabolic activity, ensuring its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to effectively inhibit IKK-2 and modulate NF-κB signaling . Additionally, its presence in metabolic organelles such as mitochondria influences energy homeostasis and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of scalable reaction conditions and purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-Thiophenecarboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene-2-carboxamide: Similar in structure but with different functional groups attached to the thiophene ring.
Thiophene-3-carboxamide: Differing in the position of the carboxamide group on the thiophene ring.
Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring, leading to different chemical properties and applications.
Uniqueness: 2-Thiophenecarboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENPQNAWGQXKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206849 | |
Record name | 2-Thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-89-8 | |
Record name | 2-Thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5813-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-THIOPHENECARBOXAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5813-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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